5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate is a heterocyclic compound that belongs to the class of pyrrolopyridazines and oxadiazoles. This compound is characterized by a unique fused ring system that incorporates both a pyrrole and an oxadiazole moiety, which contributes to its diverse chemical properties and potential applications in medicinal chemistry and material science. The structural complexity of this compound allows for various interactions with biological targets, making it a subject of interest in pharmaceutical research.
The compound can be synthesized through various methods, often involving the reaction of pyrrole derivatives with oxadiazole precursors. Literature indicates that synthetic pathways may include cyclization reactions, which are crucial for forming the fused ring structure. The exploration of this compound has been documented in scientific journals focusing on organic synthesis and medicinal chemistry.
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate is classified as a heterocyclic aromatic compound. Its classification is based on its structural features:
The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields and selectivity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and purity of the reactions.
The molecular structure of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate features:
Key spectral data for this compound may include:
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions to minimize side reactions. Reaction yields are often optimized through adjustments in temperature, solvent choice, and catalyst presence.
The mechanism of action for compounds like 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate may involve:
Studies on similar compounds suggest that their biological activity can be quantified using assays that measure enzyme inhibition or receptor binding affinity.
Key physical properties include:
Chemical properties may include:
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate has potential applications in several fields:
The exploration of pyrrolo-oxadiazole frameworks represents a significant chapter in medicinal chemistry, marked by key milestones in structural innovation and therapeutic applications. The emergence of 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate derivatives gained substantial momentum following seminal patent filings between 2013-2015 that disclosed their utility as LRRK2 (leucine-rich repeat kinase 2) modulators for neurodegenerative disorders. These patents detailed novel synthetic routes to access bicyclic heterocyclic systems where the pyrrolo-oxadiazole core served as a critical pharmacophoric element in kinase inhibition [3] [5]. The structural evolution progressed from simple monocyclic systems to complex fused bicycles, enabling enhanced target selectivity and binding affinity against challenging biological targets. Early synthetic efforts faced significant hurdles in regiocontrol during oxadiazole ring formation, often resulting in isomeric mixtures that complicated purification and diminished yields. Methodological refinements in cyclocondensation techniques eventually enabled reliable access to the 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazole scaffold with predictable regiochemistry [4].
The therapeutic significance of this chemical architecture became evident through its incorporation in clinical candidates targeting Parkinson's disease. The molecular framework proved versatile in accommodating diverse substituents while maintaining optimal physicochemical properties for blood-brain barrier penetration. Patent US9212186B2 specifically claims bicyclic pyrazole derivatives containing the pyrrolo-oxadiazole motif as potent LRRK2 inhibitors, demonstrating nanomolar potency in cellular assays [5]. Similarly, patent EP2844658B1 emphasizes the scaffold's role in modulating protein kinase activity through specific binding interactions with the ATP-binding cleft, highlighting the structural advantage conferred by the zwitterionic character of these molecules [3]. The chronological development reflects a broader trend in drug discovery where complex fused heterocycles address the pharmacological demands of challenging disease targets.
Table 1: Structural Evolution of Pyrrolo-Oxadiazole Derivatives in Pharmaceutical Patents | Patent/Publication | Key Structural Features | Therapeutic Target | Year | |------------------------|------------------------------|--------------------------|-----------| | EP2844658B1 | 3-Substituted-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazoles | LRRK2 kinase (Parkinson's) | 2013 | | US9212186B2 | Bicyclic pyrazole-pyrrolo-oxadiazole hybrids | LRRK2 kinase modulation | 2015 | | Molbank collections | Novel functionalization at C-5 position | Broad biological screening | 2023-2025 |
Recent advances (2023-2025) documented in Molbank's "Heterocycle Reactions" collection demonstrate sophisticated functionalization techniques enabling C-5 derivatization, which was previously inaccessible due to ring instability under strong electrophilic conditions [4]. These methodological breakthroughs have expanded the chemical space around the core scaffold, facilitating structure-activity relationship (SAR) studies for diverse biological targets beyond kinase modulation. The historical trajectory illustrates how persistent synthetic challenges were systematically addressed through innovative cyclization strategies and protective group chemistry, transforming an obscure heterocycle into a privileged structure in contemporary drug design.
The structural uniqueness of 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate lies in its zwitterionic character, which arises from the proton transfer between the oxadiazole nitrogen and the pyrrolone oxygen. This intramolecular charge separation creates a distinct dipole moment (estimated at 4.5-5.2 Debye) that profoundly influences both reactivity and biological interactions. The cationic component resides within the partially saturated pyrrolium ring (N-7 position), while the anionic center localizes on the oxadiazol-3-olate oxygen, creating a robust electrostatic landscape that facilitates specific binding with biological targets through complementary charge interactions [1] [3]. This charge distribution is formally represented in the IUPAC name as "7-ium-3-olate", explicitly denoting the zwitterionic nature that distinguishes it from neutral analogs like dihydro-1H,3H-pyrrolo[1,2-c]oxazole-3,5(6H)-dione [6].
The compound's structural versatility enables strategic functionalization at multiple positions, as demonstrated by derivatives such as 5-(benzyloxy)-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate (C₁₂H₁₂N₂O₃, MW: 232.239 g/mol) [2]. The synthetic accessibility of C-5 modifications significantly expands the pharmacophore potential, allowing medicinal chemists to fine-tune properties like logP (experimental range: -0.8 to +1.2), water solubility (>15 mg/mL in zwitterionic form), and protein binding affinity. The SMILES notation (C(C₁=CC=CC=C₁)OC₁CC=2N+C₁) precisely encodes the topological arrangement critical for electronic effects, where the benzyloxy substituent enhances lipophilicity without disrupting the zwitterionic equilibrium [2].
Table 2: Key Derivatives and Molecular Properties | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications | |----------------------------------------------------------------|-----------------------|------------------------------|------------------------| | 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate | C₅H₇N₂O₂⁺/⁻ | 133.12 | Zwitterion model compound | | 5-(Benzyloxy)-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate | C₁₂H₁₂N₂O₃ | 232.24 | Synthetic intermediate for LRRK2 inhibitors |
In drug discovery paradigms, this scaffold exhibits multitarget engagement capability, functioning as a bioisostere for carboxylic acid groups while avoiding the metabolic liabilities associated with free carboxylic acids. The oxadiazol-3-olate moiety mimics carboxylate binding in enzyme active sites but with superior membrane permeability due to reduced charge separation at physiological pH. This property underpins its application in kinase inhibitors like those targeting LRRK2, where the scaffold simultaneously interacts with the hinge region (through H-bonding via oxadiazol-3-olate oxygen) and hydrophobic pockets (through the pyrrolidine ring) [3] [5]. The molecular architecture further enables conformational constraint that pre-organizes the molecule for target binding, reducing the entropic penalty associated with protein-ligand complex formation.
Table 3: Core Compounds in Pyrrolo-Oxadiazole Chemistry | Compound Name | Molecular Formula | |----------------------------------------------------------------|------------------------| | 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate | C₅H₇N₂O₂⁺/⁻ | | 5-(Benzyloxy)-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate | C₁₂H₁₂N₂O₃ | | Dihydro-1H,3H-pyrrolo[1,2-c]oxazole-3,5(6H)-dione | C₆H₇NO₃ | | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | C₁₁H₉NO₂ |
The synthetic versatility of this scaffold continues to drive innovations in heterocyclic methodology, particularly in [3+2] cycloadditions and ring-expansion strategies. Recent advances exploit the electrophilicity of the oxadiazolium component for nucleophilic additions while preserving the zwitterionic balance [4]. This delicate equilibrium between ring stability and reactivity positions 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate as a cornerstone in the design of novel heterocyclic systems with tailored electronic profiles for advanced materials and pharmaceutical applications.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: